5-溴-3-(1-(2,6-二氯-3-氟苯基)乙氧基)吡啶-2-胺

描述

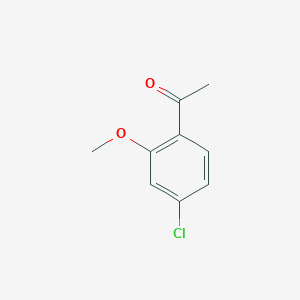

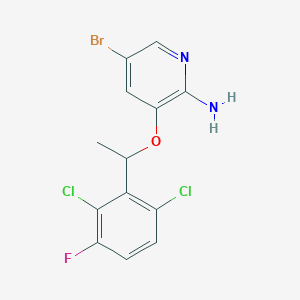

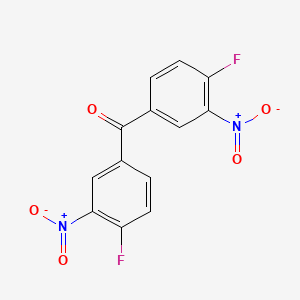

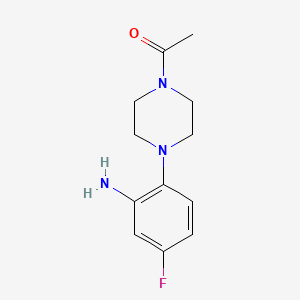

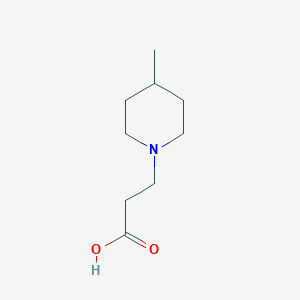

“5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine” is a chemical compound with the molecular formula C13H10BrCl2FN2O and a molecular weight of 380.04 . It appears as a white to light yellow to light orange powder or crystal .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridin-2-amine group, which is attached to a bromine atom and an ethoxy group. The ethoxy group is further connected to a 2,6-dichloro-3-fluorophenyl group .Physical And Chemical Properties Analysis

This compound has a melting point range of 108.0 to 113.0 °C . It has a specific rotation value of -64.0 to -70.0 degrees (C=1, CHCL3) .科学研究应用

Pharmaceutical Research

This compound is utilized in the synthesis of Crizotinib , an important drug used in targeted cancer therapy . It acts as an intermediate in the preparation of Crizotinib, which is known to inhibit certain proteins involved in the growth of cancer cells.

Analytical Chemistry

The purity and specific rotation of this compound make it valuable for analytical calibration . It can serve as a standard for high-performance liquid chromatography (HPLC) to ensure the accuracy and reliability of analytical methods .

Toxicology

Safety studies on this compound can provide insights into the toxicological effects of similar structured compounds. It helps in assessing the risk and establishing safety guidelines for handling and exposure .

作用机制

Target of Action

The primary target of 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is the Met/ALK/ROS proteins . These proteins play a crucial role in cell growth and survival. Abnormal activation of these proteins can lead to uncontrolled cell proliferation and survival, contributing to the development of various types of cancers .

Mode of Action

5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine acts as an ATP-competitive inhibitor for Met/ALK/ROS proteins . By binding to the ATP-binding site of these proteins, it prevents the phosphorylation and activation of these proteins, thereby inhibiting their function .

Biochemical Pathways

The inhibition of Met/ALK/ROS proteins by 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine affects multiple downstream signaling pathways. These include the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation, and the RAS/RAF/MEK/ERK pathway, which regulates cell growth .

Pharmacokinetics

Like other small molecule inhibitors, it is expected to have good bioavailability and be able to penetrate the cell membrane to reach its intracellular targets .

Result of Action

The inhibition of Met/ALK/ROS proteins by 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine leads to the suppression of cell growth and survival pathways. This results in the inhibition of cell proliferation and induction of cell death, thereby exerting its anti-cancer effects .

Action Environment

The action of 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine can be influenced by various environmental factors. For instance, the presence of ATP in the cellular environment can compete with the compound for binding to the Met/ALK/ROS proteins . Additionally, the stability and efficacy of the compound can be affected by factors such as pH and temperature .

安全和危害

This compound is classified as a warning hazard. It can cause skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If eye irritation persists, seek medical advice or attention .

属性

IUPAC Name |

5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrCl2FN2O/c1-6(11-8(15)2-3-9(17)12(11)16)20-10-4-7(14)5-19-13(10)18/h2-6H,1H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFUZAZEKBBCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrCl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610837 | |

| Record name | 5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine | |

CAS RN |

756503-69-2 | |

| Record name | 5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-1H-benzo[d]imidazol-2-amine](/img/structure/B1603186.png)